molecular formula C20H34ClNO2 B4985163 1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride

1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride

Cat. No.: B4985163
M. Wt: 355.9 g/mol
InChI Key: CMFUXHUAWBRWTG-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperidine ring, a phenoxy group, and a propanol moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Propanol Moiety: The propanol group is added through reduction reactions or Grignard reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    Ion Channels: Affecting the function of ion channels, altering cellular ion balance.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a different substitution pattern on the phenoxy group.

    1-(2,6-Dimethylpiperidin-1-yl)-3-(3,5-dimethylphenoxy)propan-2-ol: Contains additional methyl groups on the phenoxy ring.

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)-3-(5-methyl-2-propan-2-ylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2.ClH/c1-14(2)19-10-9-15(3)11-20(19)23-13-18(22)12-21-16(4)7-6-8-17(21)5;/h9-11,14,16-18,22H,6-8,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFUXHUAWBRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CC(COC2=C(C=CC(=C2)C)C(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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